4-hydroxypent-2-enal
Overview
Description
4-hydroxypent-2-enal is an organic compound with the molecular formula C5H8O2. It is a hydroxyalkenal, specifically a pentenal with a hydroxyl group attached to the fourth carbon atom. This compound is known for its reactivity and is used in various chemical and biological applications.
Scientific Research Applications
4-hydroxypent-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its potential therapeutic effects are being explored, particularly in cancer treatment.
Industry: It is used in the production of various chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-hydroxypent-2-enal can be synthesized through several methods. One common method involves the acid treatment of 3,4-dihydro-2H-pyran (DHP) with concentrated hydrochloric acid in water. The reaction is carried out at temperatures ranging from 21°C to 38°C. The resulting product is then neutralized with a sodium hydroxide solution to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxypent-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Mechanism of Action
The mechanism by which 4-hydroxypent-2-enal exerts its effects involves its reactivity with biological molecules. It can form hemimercaptals and thiazolidinic acids with sulfhydryl-containing molecules or Schiff bases with amino groups . This reactivity can lead to the inhibition of cellular processes, such as phosphorylating respiration in mitochondria .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pentenal: Another hydroxyalkenal with similar reactivity.
Methylglyoxal: A ketoaldehyde with comparable biological effects.
Uniqueness
4-hydroxypent-2-enal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological interactions. Its ability to inhibit certain cellular processes makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(E)-4-hydroxypent-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h2-5,7H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWXLYPSGLVHNC-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16931-17-2, 16931-27-4, 34424-65-2 | |
Record name | Hydroxypentenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016931172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentenal, 4-hydroxy-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016931274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentenal, 4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034424652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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